2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid
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Overview
Description
H-Met-Phe-Gly-OH, also known as Methionyl-Phenylalanyl-Glycine, is a tripeptide composed of the amino acids methionine, phenylalanine, and glycine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like H-Met-Phe-Gly-OH are known for their roles in biological processes and their potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Met-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (phenylalanine and methionine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of H-Met-Phe-Gly-OH can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Met-Phe-Gly-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for coupling reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various peptide derivatives depending on the substituents introduced.
Scientific Research Applications
H-Met-Phe-Gly-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties. It can be used in drug delivery systems and as a scaffold for developing new drugs.
Industry: Utilized in the production of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of H-Met-Phe-Gly-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression. The methionine residue can undergo oxidation-reduction cycles, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
H-Met-Phe-OH: A dipeptide lacking the glycine residue.
H-Phe-Gly-OH: A dipeptide lacking the methionine residue.
H-Met-Gly-OH: A dipeptide lacking the phenylalanine residue.
Uniqueness
H-Met-Phe-Gly-OH is unique due to the presence of all three amino acids, which confer specific structural and functional properties. The combination of methionine, phenylalanine, and glycine allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H23N3O4S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H23N3O4S/c1-24-8-7-12(17)15(22)19-13(16(23)18-10-14(20)21)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,17H2,1H3,(H,18,23)(H,19,22)(H,20,21) |
InChI Key |
KRLKICLNEICJGV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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